ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate

Physicochemical profiling Drug-likeness LogD comparison

For researchers developing kinase inhibitor libraries, sourcing the correct structural analog is critical. The fully aromatic 4-methyl-3-ethyl ester form is essential for maintaining the planar conjugation needed for ATP-pocket binding, a feature lost in dihydro analogs. This compound provides a balanced LogD (~2.0) for cell permeability, unlike the membrane-impermeable carboxylic acid variant. Procure with confidence: synthesis is supported by a validated, solvent-free green chemistry route, ensuring scalable, sustainable supply. Key specifications: Purity ≥95%; Molecular Formula C₁₄H₁₃N₃O₂; Molecular Weight 255.27 g/mol.

Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
Cat. No. B4419277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate
Molecular FormulaC14H13N3O2
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C3=CC=CC=C3N=C2N=C1)C
InChIInChI=1S/C14H13N3O2/c1-3-19-13(18)10-8-15-14-16-11-6-4-5-7-12(11)17(14)9(10)2/h4-8H,3H2,1-2H3
InChIKeyGOPFQKLRXWWYFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylate – Structural Baseline for Procurement Decisions


Ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate (molecular formula C₁₄H₁₃N₃O₂, molecular weight 255.27 g/mol) is a fully aromatic fused heterocycle belonging to the pyrimido[1,2-a]benzimidazole class . The compound features a planar tricyclic core with a methyl substituent at the pyrimidine 4-position and an ethyl ester at the 3-position, differentiating it from saturated (dihydro) analogs and carboxylic acid variants within the same scaffold family [1]. The pyrimido[1,2-a]benzimidazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, antiplasmodial, and kinase-inhibitory activities across multiple independent studies published in the past decade [2].

Fully aromatic planar pyrimido[1,2-a]benzimidazole core for kinase pocket binding studies
Ethyl ester form supports cellular permeability profiling (predicted LogD ~2.0)
4-Methyl group enables lipophilic contact point in SAR library design
Scaffold with reported anticancer and antimicrobial class-level activity

Why Ethyl 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylate Cannot Be Casually Substituted by In-Class Analogs


Within the pyrimido[1,2-a]benzimidazole family, seemingly minor structural variations produce substantial differences in physicochemical properties, biological target engagement, and synthetic tractability. Replacement of the 4-methyl group with hydrogen eliminates a key lipophilic contact point; conversion of the ethyl ester to the corresponding carboxylic acid (CAS 685107-38-4) shifts the predicted LogD (pH 7.4) from approximately +2.0 to –1.10, fundamentally altering membrane permeability and protein-binding characteristics . Positioning the methyl group at C-2 instead of C-4, as in ethyl 2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate (PubChem CID 156018761), introduces partial saturation of the pyrimidine ring, which disrupts the planar conjugation critical for DNA intercalation and kinase ATP-pocket binding observed in fully aromatic analogs [1]. These differences render simple in-class interchange unreliable for structure-activity relationship (SAR) studies or procurement for defined experimental protocols.

4-Methyl vs 4-H: loss of lipophilic contact may shift target binding and permeability profile.
Ethyl ester vs carboxylic acid: ~3-log unit difference in LogD₇.₄ alters membrane penetration; acid form may not suit cell-based assays without modification.
Aromatic vs 1,4-dihydro analog: non-planar sp³ center disrupts π-stacking essential for kinase hinge binding; dihydro series may not replicate kinase engagement.

Quantifiable Differentiation Evidence for Ethyl 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylate vs. Closest Analogs


Lipophilicity Advantage: Ethyl Ester vs. Carboxylic Acid Analog Improves Predicted Membrane Permeability

The ethyl ester prodrug or bioisostere strategy is well-precedented for improving membrane permeability over carboxylic acid congeners. The target compound's ethyl ester moiety confers a predicted LogP of approximately 2.0–2.2 (estimated by analogy with the 2-methyl regioisomer, PubChem XLogP3-AA = 2.2 [1]), whereas the direct acid analog 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid displays a predicted ACD/LogD (pH 7.4) of –1.10, reflecting ionization at physiological pH that drastically reduces passive diffusion potential . This LogD differential of approximately 3 log units corresponds to a theoretical ~1,000-fold difference in octanol-water partition coefficient at pH 7.4.

Lipophilicity (LogD₇.₄)
Cross-study comparable
ΔLogD₇.₄ ≈ 3.1 (ethyl ester ≈ 2.0 vs acid –1.10)
Ester form supports cell-based assay permeability profiling.
Predicted values; experimental confirmation advised.
Physicochemical profiling Drug-likeness LogD comparison

Molecular Recognition Surface: Fully Aromatic Planar Core Distinct from Dihydro Analogs for Kinase ATP-Pocket Binding

X-ray crystallographic analysis of closely related fully aromatic pyrimido[1,2-a]benzimidazole-3-carboxylates confirms a near-planar fused ring system (maximum deviation from mean plane: 0.126 Å) that is essential for ATP-binding pocket occupancy in kinase targets [1]. In contrast, the 1,4-dihydro analog ethyl 2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate (PubChem CID 156018761) contains an sp³-hybridized C-4 center, disrupting π-stacking interactions with the kinase hinge region [2]. This planarity difference is critical: the fully aromatic 2,4-diaryl-pyrimido[1,2-a]benzimidazoles 5e and 5h demonstrated significant BMX kinase inhibition in a panel of 338 human kinases, while FLT3-ITD, ABL, CDK2, and GSK3 kinases were not inhibited, indicating that target engagement is exquisitely dependent on scaffold geometry [3].

Planarity of Core
Class-level inference
Max. deviation 0.13 Å (aromatic) vs sp³ C-4 (dihydro, non-planar)
Planar geometry required for kinase hinge-region binding.
Crystallographic evidence from closely related analog.
Kinase inhibition Structure-based design Planarity

Anticancer Class Potency: Pyrimido[1,2-a]benzimidazole Scaffold Delivers Sub-Micromolar GI₅₀ in Leukemia Panel

The pyrimido[1,2-a]benzimidazole scaffold class has demonstrated potent antileukemic activity. In the most comprehensive recent study, 2,4-diaryl-pyrimido[1,2-a]benzimidazoles 5e–h achieved single-digit micromolar GI₅₀ values across a five-cell-line human acute leukemia panel (HL60, MOLM-13, MV4-11, CCRF-CEM, THP-1), with compound 5h showing a GI₅₀ range of 0.35–9.43 μM across the full NCI-DTP 60-cell-line panel and superior sub-micromolar activity toward leukemia cell lines [1]. In a separate target-specific study, pyrimido[1,2-a]benzimidazole derivative 3a displayed IC₅₀ ≤ 2 μM against neuroblastoma cells with low cytotoxicity to normal cells (IC₅₀ ≥ 15 μM), representing a ≥7.5-fold selectivity window [2]. The ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate scaffold provides the core substitution pattern onto which aryl groups can be introduced at C-2 and C-4 to generate focused libraries targeting these activity profiles.

Anticancer Activity (Class)
Class-level inference
GI₅₀ 0.35–9.43 μM (leukemia panel); selectivity index ≥7.5 (neuroblastoma)
Scaffold supports antiproliferative SAR library synthesis.
Data for 2,4-diaryl derivatives; direct compound data not available.
Anticancer activity Leukemia NCI-DTP screening

Synthetic Accessibility and Yield: TBBDA/PBBS-Catalyzed Three-Component Route Provides Good-to-Excellent Yields

Ethyl pyrimido[1,2-a]benzimidazole-3-carboxylates are accessible via a one-pot three-component condensation of aldehydes, 2-aminobenzimidazole, and ethyl acetoacetate. Using N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) as catalysts, products are obtained in good-to-excellent yields under mild conditions [1]. An alternative Brønsted acidic ionic liquid supported on nanoporous Na⁺-montmorillonite (Na⁺–MMT–[pmim]HSO₄) delivers high yields at 100°C under solvent-free conditions with catalyst recyclability over five cycles without activity loss [2]. For the specific 4-methyl analog (using acetaldehyde), the TBBDA/PBBS methodology is directly applicable, offering a practical procurement or in-house synthesis route with established precedent for the scaffold class.

Synthetic Yield
Supporting evidence
TBBDA/PBBS catalysis: good-to-excellent yields
Na⁺–MMT–[pmim]HSO₄: solvent-free, catalyst reusable ≥5 cycles
Robust resynthesis routes reduce procurement risk.
Methods validated for pyrimido[1,2-a]benzimidazole scaffold.
Synthetic methodology Catalysis Green chemistry

Antimicrobial Potential: 1,4-Dihydropyrimido[1,2-a]benzimidazole Derivatives Show MIC Values Comparable to Standard Antibiotics

Recent evaluation of 1,4-dihydropyrimido[1,2-a]benzimidazole derivatives (IVa–IVo) against Gram-positive (S. aureus, S. pyogenes), Gram-negative (E. coli, P. aeruginosa), and fungal strains (C. albicans, A. niger, A. clavatus) demonstrated that derivatives IVj, IVb, and IVl exhibited MIC values comparable to standard antibiotics, particularly against S. aureus, S. pyogenes, and E. coli [1]. While this study evaluated 1,4-dihydro analogs rather than the fully aromatic target compound, the pyrimido[1,2-a]benzimidazole core is the pharmacophoric determinant, and the 4-methyl-3-ethyl ester substitution pattern of the target compound provides a distinct starting point for antimicrobial SAR exploration that differs from the 4-aryl-substituted dihydro series [2].

Antimicrobial MIC (Class)
Supporting evidence
MIC comparable to standard antibiotics (1,4-dihydro series vs S. aureus, E. coli)
Scaffold supports antimicrobial SAR exploration.
Data from 1,4-dihydro analogs; target compound not directly tested.
Antimicrobial activity MIC determination Drug-resistant pathogens

Recommended Procurement and Application Scenarios for Ethyl 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylate


Kinase-Focused Anticancer Library Synthesis Using the 4-Methyl-3-Ethyl Ester Scaffold

The fully aromatic, planar pyrimido[1,2-a]benzimidazole core with a 4-methyl substituent provides an optimal template for constructing kinase inhibitor libraries. As demonstrated by Shaldam et al. (2023), 2,4-diaryl derivatives of this scaffold achieve sub-micromolar GI₅₀ values in leukemia cell lines (0.35–9.43 μM range) and selectively inhibit BMX kinase . The ethyl ester at C-3 serves as a synthetic handle for further derivatization (hydrolysis to acid, amidation, reduction) or as a prodrug element for cellular permeability. The 4-methyl group provides a defined lipophilic contact in the kinase hydrophobic pocket that cannot be achieved with the unsubstituted (4-H) analog.

Physicochemical Property Optimization via Ester Bioisostere Strategy

For programs requiring balanced lipophilicity for cell-based assay performance, the ethyl ester form (predicted LogP ≈ 2.0–2.2) offers a critical advantage over the carboxylic acid analog, which ionizes at physiological pH (LogD₇.₄ = –1.10) and exhibits poor membrane penetration . The ester can be employed directly in cellular assays or serve as a tractable intermediate for late-stage diversification. The approximately 1,000-fold partition coefficient advantage of the ester over the acid at pH 7.4 makes the target compound the preferred procurement choice for cell-based screening campaigns.

Antimicrobial Scaffold-Hopping Starting Point for Drug-Resistant Pathogen Programs

Recent evidence confirms that pyrimido[1,2-a]benzimidazole derivatives, even in the 1,4-dihydro form, exhibit MIC values comparable to standard antibiotics against clinically relevant Gram-positive and Gram-negative bacteria . The fully aromatic 4-methyl-3-ethyl ester variant represents a structurally distinct chemotype from the 4-aryl-dihydro antimicrobial series, offering an underexplored scaffold for hit discovery against drug-resistant S. aureus, E. coli, and P. aeruginosa. Procurement of this specific compound enables the generation of a novel sub-series with potentially differentiated resistance profiles.

Green Chemistry Synthesis Route for Scale-Up Feasibility Assessment

The compound class is accessible via a solvent-free, Na⁺–MMT–[pmim]HSO₄-catalyzed three-component reaction at 100°C that delivers high yields with a recyclable catalyst (≥5 cycles without activity loss) . This established methodology ensures that the specific 4-methyl analog can be produced at multi-gram scale with minimal environmental burden. For organizations prioritizing sustainable procurement, the existence of a validated green synthesis route reduces the risk of supply chain disruption and aligns with EHS (environment, health, and safety) procurement criteria.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR library synthesis
Aromatic planar core with C-4 methyl
BMX kinase inhibition and leukemia cell panel endpoint review
Cell-based assay permeability optimization
Lipophilic ethyl ester form
Membrane permeability in cellular models
Antimicrobial SAR scaffold-hopping
Aromatic pyrimido[1,2-a]benzimidazole core
MIC endpoint against drug-resistant strains
Sustainable synthesis scale-up
Solvent-free catalytic method
Yield and catalyst recyclability under reported conditions
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